![molecular formula C15H16N2O4 B14249032 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- CAS No. 478161-92-1](/img/structure/B14249032.png)
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a unique structure with a butynyloxy group, a nitroethyl group, and a methoxy group attached to the indole core
Métodos De Preparación
The synthesis of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The nitroethyl group can be introduced via a nitration reaction, typically using nitric acid and sulfuric acid as reagents . Finally, the methoxy group can be added through a methylation reaction using a methylating agent such as dimethyl sulfate .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently .
Análisis De Reacciones Químicas
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The butynyloxy and methoxy groups can modulate the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity . The indole core itself is known to interact with multiple biological targets, including DNA, proteins, and cell membranes, contributing to the compound’s overall mechanism of action .
Comparación Con Compuestos Similares
1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
1H-Indole-3-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
478161-92-1 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
3-(1-but-3-ynoxy-2-nitroethyl)-1-methoxyindole |
InChI |
InChI=1S/C15H16N2O4/c1-3-4-9-21-15(11-17(18)19)13-10-16(20-2)14-8-6-5-7-12(13)14/h1,5-8,10,15H,4,9,11H2,2H3 |
Clave InChI |
BWBLNWZNSCGSQJ-UHFFFAOYSA-N |
SMILES canónico |
CON1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])OCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


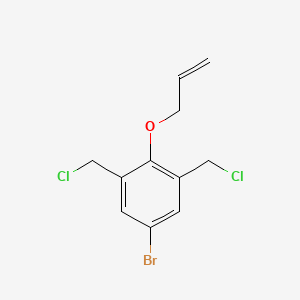
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
methanone](/img/structure/B14248968.png)
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)

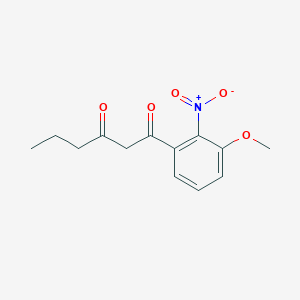

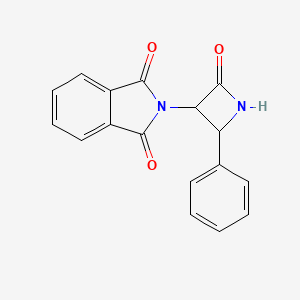
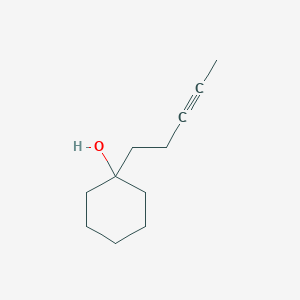
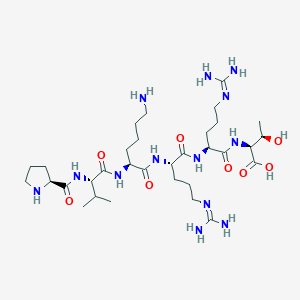

![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
